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Fmoc-Thr(GlcNAc(Ac)-beta-D)-OH

Cat. No.: B1339976
M. Wt: 670.7 g/mol
InChI Key: OXLCJWGAUPPZQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Protein Glycosylation in Biological Systems

Protein glycosylation is a ubiquitous and complex post-translational modification that plays a vital role in a vast array of biological processes. The attached glycans can influence protein folding, stability, localization, and interaction with other molecules. This modification is critical for cell-to-cell communication, immune responses, and signal transduction. jpt.comfrontiersin.org

A unique and widespread type of O-glycosylation is the O-linked β-N-acetylglucosamine (O-GlcNAc) modification. nih.gov This process involves the attachment of a single N-acetylglucosamine (GlcNAc) sugar to the hydroxyl group of serine or threonine residues on nuclear, mitochondrial, and cytoplasmic proteins. royalsocietypublishing.orgwikipedia.orgnih.gov Unlike many other forms of glycosylation that occur in the Golgi apparatus and result in complex, elongated glycan chains, O-GlcNAcylation is a modification of intracellular proteins and involves only a single sugar moiety. wikipedia.orgnih.gov First reported in 1984, this modification has now been identified on thousands of proteins. wikipedia.org The enzymes responsible for this modification are O-GlcNAc Transferase (OGT), which adds the sugar, and O-GlcNAcase (OGA), which removes it. wikipedia.orgmdpi.com This reversible process is implicated in regulating numerous cellular activities, including transcription, cell signaling, and cell cycle control. rndsystems.com

O-GlcNAcylation is a highly dynamic and rapid process, with the O-GlcNAc moiety being added and removed multiple times throughout a protein's lifespan, often cycling more rapidly than the protein itself. royalsocietypublishing.orgwikipedia.orgnih.gov This dynamic nature positions O-GlcNAcylation as a critical cellular sensor and regulator, particularly responsive to nutrient availability through the hexosamine biosynthetic pathway. royalsocietypublishing.orgbiologists.com

A key feature of O-GlcNAcylation is its extensive crosstalk with another major post-translational modification: phosphorylation. royalsocietypublishing.orgnih.gov Both modifications occur on serine and threonine residues and can compete for the same or adjacent sites, creating a reciprocal relationship where one can inhibit the other. royalsocietypublishing.orgwikipedia.org This interplay provides a sophisticated mechanism for fine-tuning signal transduction networks and cellular processes in response to various stimuli. nih.gov The dynamic cycling of O-GlcNAc affects protein activity, stability, protein-protein interactions, and subcellular localization, highlighting its role as a key regulator in cellular physiology and disease states like diabetes, cancer, and neurodegeneration. nih.govroyalsocietypublishing.orgmdpi.com

Importance of Synthetic Glycosylated Amino Acid Building Blocks

The study of glycoproteins and their precise functions is often complicated by the microheterogeneity of naturally occurring samples, where a single protein can exist as a mixture of various glycoforms. nih.goviris-biotech.de To overcome this challenge, chemical synthesis provides a powerful tool to produce homogenous glycopeptides and glycoproteins with well-defined structures. iris-biotech.despringernature.com

Synthetic glycosylated amino acid building blocks are essential reagents for the chemical synthesis of glycopeptides, most commonly through Solid-Phase Peptide Synthesis (SPPS). springernature.comrsc.org This "building block approach" involves the stepwise incorporation of pre-formed, appropriately protected glycosylated amino acids into a growing peptide chain. rsc.orgnih.gov This strategy allows for the precise placement of specific glycan structures at defined sites within a peptide sequence. rsc.org The resulting homogenous glycopeptides are invaluable for investigating the specific roles of carbohydrates in protein function, such as their influence on immune recognition, receptor binding, and the development of glycopeptide-based therapeutics and vaccines. nih.govnih.gov

Within the toolkit of synthetic chemistry, Fmoc-Thr(GlcNAc(Ac)-beta-D)-OH stands out as a critical intermediate for the synthesis of O-GlcNAcylated peptides. glycofinechem.comalfa-chemistry.com This compound is a threonine amino acid where the side-chain hydroxyl group is glycosylated with an N-acetylglucosamine (GlcNAc) sugar.

The molecule is strategically designed for use in the widely adopted Fmoc-based Solid-Phase Peptide Synthesis (SPPS). glycofinechem.comanaspec.comnih.gov

The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the alpha-amino group of the threonine, preventing unwanted reactions during peptide bond formation. It can be readily removed under mild basic conditions, a key feature of the Fmoc SPPS strategy. nih.gov

The acetyl (Ac) groups protect the hydroxyl groups on the GlcNAc sugar. These protecting groups are necessary to prevent side reactions during synthesis and are typically removed in a final deprotection step. anaspec.com

The free carboxylic acid (-OH) group is available to be activated and coupled to the free amine of the growing peptide chain on the solid support.

By using this building block, researchers can incorporate a protected O-GlcNAcylated threonine residue at any desired position in a synthetic peptide, enabling detailed studies of this crucial post-translational modification. youngin.com

Table 1: Properties of this compound

Property Value
CAS Number 160168-40-1 alfa-chemistry.comaablocks.comiris-biotech.deiris-biotech.de
Molecular Formula C₃₃H₃₈N₂O₁₃ alfa-chemistry.comaablocks.comiris-biotech.de
Molecular Weight 670.66 g/mol alfa-chemistry.comiris-biotech.de
Appearance White to off-white solid
Primary Use Building block for Fmoc solid-phase peptide synthesis springernature.comglycofinechem.com
Storage Temperature -20°C to -25°C iris-biotech.deiris-biotech.dechemicalbook.com

Table 2: Compound Names Mentioned in this Article

Compound Name Abbreviation/Synonym
N-α-(9-Fluorenylmethyloxycarbonyl)-O-(2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranosyl)-L-threonine This compound, Fmoc-L-Thr(beta-D-GlcNAc(Ac)3)-OH iris-biotech.de
N-acetylglucosamine GlcNAc
Threonine Thr
Serine Ser

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H38N2O13 B1339976 Fmoc-Thr(GlcNAc(Ac)-beta-D)-OH

Properties

IUPAC Name

3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N2O13/c1-16(27(31(40)41)35-33(42)44-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)45-32-28(34-17(2)36)30(47-20(5)39)29(46-19(4)38)26(48-32)15-43-18(3)37/h6-13,16,25-30,32H,14-15H2,1-5H3,(H,34,36)(H,35,42)(H,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLCJWGAUPPZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38N2O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

670.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis Methodologies for Fmoc Thr Glcnac Ac Beta D Oh

Glycosylation Strategies for Amino Acid Derivatization

The formation of the O-glycosidic bond between the N-acetylglucosamine (GlcNAc) moiety and the threonine residue is a pivotal step in the synthesis. This process, known as O-glycosylation, involves the attachment of a sugar molecule to the oxygen atom of the threonine's hydroxyl group. wikipedia.orgcreative-proteomics.com

Overview of O-Glycosidic Bond Formation to Threonine

O-linked glycosylation is a post-translational modification where a glycan is attached to the hydroxyl group of a serine or threonine amino acid. creative-proteomics.com In the context of synthesizing Fmoc-Thr(GlcNAc(Ac)-beta-D)-OH, this involves the chemical coupling of a suitably protected GlcNAc donor to an Fmoc-protected threonine derivative. Various methods have been developed to achieve this, each with its own set of promoters and reaction conditions to control stereoselectivity and yield. nih.govfrontiersin.org

The König-Knorr Reaction in GlcNAc Conjugation

The Königs-Knorr reaction is a classic and widely used method for forming glycosidic bonds. wikipedia.org It typically involves the reaction of a glycosyl halide (e.g., acetobromoglucose) with an alcohol in the presence of a promoter, often a heavy metal salt like silver carbonate or silver triflate. wikipedia.orgresearchgate.net In the synthesis of GlcNAc-threonine linkages, a protected GlcNAc donor with a halide at the anomeric position is reacted with a protected threonine acceptor. The stereochemical outcome of the reaction is often influenced by the nature of the protecting group at the C2 position of the GlcNAc donor. wikipedia.org A participating group, such as an acetyl group, at C2 typically leads to the formation of a 1,2-trans glycosidic bond through anchimeric assistance, resulting in the desired β-anomer. wikipedia.org

Promoters for the Königs-Knorr Reaction

PromoterTypical Conditions
Silver CarbonateOften used in the original procedure. wikipedia.org
Silver TriflateA more modern and often more efficient promoter. wikipedia.orgresearchgate.net
Mercuric Bromide/OxideKnown as the Helferich method. wikipedia.org
Mercuric CyanideAnother mercury-based promoter. wikipedia.org
Cadmium CarbonateAn effective catalyst for the synthesis of aryl glucuronides. nih.gov
Trimethylsilyl Trifluoromethanesulfonate (TMSOTf)Can significantly accelerate the reaction. nih.gov

Thioglycoside Activation Approaches

Thioglycosides have emerged as versatile glycosyl donors due to their stability and the variety of methods available for their activation. nih.govresearchgate.net In this approach, a GlcNAc donor with a thioalkyl or thioaryl group at the anomeric position is activated by a thiophilic promoter in the presence of the threonine acceptor.

Common activators for thioglycosides include:

N-Iodosuccinimide (NIS) and a catalytic amount of a Lewis acid like triflic acid (TfOH) or silver triflate (AgOTf). This is a widely used and effective combination.

Dimethyl(methylthio)sulfonium triflate (DMTST). nih.gov

1-Benzenesulfinyl piperidine (B6355638) (BSP) in combination with triflic anhydride (B1165640) (Tf2O). nih.gov

Alkylating agents like methyl triflate (MeOTf). nih.gov

The choice of activator and reaction conditions can be tailored to the specific substrates to optimize yield and stereoselectivity. nih.gov

Stereoselective Glycosylation Control for beta-Anomer Formation

Achieving the desired β-anomeric linkage is crucial for the biological activity of many glycopeptides. Several strategies are employed to control the stereoselectivity of the glycosylation reaction.

One of the most effective methods is the use of a neighboring group participation effect. wikipedia.org When an acyl-type protecting group, such as an acetyl group, is placed at the C2 position of the GlcNAc donor, it can participate in the reaction mechanism. This participation leads to the formation of a cyclic oxonium ion intermediate, which then undergoes nucleophilic attack by the threonine acceptor from the opposite face, resulting in the exclusive formation of the 1,2-trans or β-glycosidic bond. wikipedia.org

Other factors that can influence stereoselectivity include the choice of solvent, temperature, and the specific promoter system used. frontiersin.org For instance, certain catalysts and solvent systems can favor the formation of the β-anomer even without strong neighboring group participation. frontiersin.orgnih.gov

Protecting Group Chemistry for this compound Precursors

The strategic use of protecting groups is fundamental to the successful synthesis of this compound. These groups temporarily block reactive functional groups on both the GlcNAc and threonine moieties, preventing unwanted side reactions and directing the glycosylation to the desired hydroxyl group.

Role of Acetyl Protecting Groups on GlcNAc Moiety

Acetyl (Ac) groups are commonly used to protect the hydroxyl groups of the GlcNAc donor. Their role is multifaceted and critical for the success of the synthesis.

Neighboring Group Participation: As mentioned earlier, the acetyl group at the C2 position of the N-acetylglucosamine is instrumental in directing the stereochemistry of the glycosylation to form the β-anomer. wikipedia.org This is a key reason for its widespread use.

Modulation of Reactivity: The presence of electron-withdrawing acetyl groups on the GlcNAc ring generally decreases the reactivity of the glycosyl donor. This can be advantageous in preventing unwanted side reactions. Conversely, the strategic placement of other protecting groups can be used to "arm" the donor, increasing its reactivity when needed. nih.gov

Solubility: Peracetylation of the sugar often improves its solubility in organic solvents commonly used for glycosylation reactions.

Stability and Ease of Removal: Acetyl groups are stable to a wide range of reaction conditions used in glycosylation and peptide synthesis. They can be reliably removed under basic conditions, such as with sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacetylation), without affecting other protecting groups like Fmoc or acid-labile side-chain protectors on the peptide.

Interactive Data Table: Common Protecting Groups in Glycosylation

Protecting GroupAbbreviationKey RoleRemoval Conditions
AcetylAcNeighboring group participation for β-selectivity, solubility.Basic conditions (e.g., NaOMe/MeOH).
BenzoylBzSimilar to acetyl, can offer different reactivity and stability.Basic conditions.
Benzyl (B1604629)BnNon-participating, often used when α-anomers are desired.Hydrogenolysis (e.g., H2, Pd/C).
FluorenylmethyloxycarbonylFmocProtection of the amino group of threonine.Basic conditions (e.g., piperidine).
tert-ButyldimethylsilylTBDMSCan enhance reactivity of the glycosyl donor. nih.govFluoride sources (e.g., TBAF).

Strategies for Orthogonal Protection of Threonine and Carboxylic Acid

The successful synthesis and subsequent application of this compound in Fmoc-based SPPS hinge on an orthogonal protecting group strategy. oup.combiosynth.com This approach ensures that specific protective groups can be removed selectively under different conditions, without affecting other protected functionalities in the molecule. biosynth.com

For this building block, three key functional groups must be considered:

α-Amino Group: Protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This group is stable during the coupling reactions but is readily removed by a mild base, typically piperidine, to allow for peptide chain elongation. oup.comaltabioscience.comslideshare.net

Threonine Side-Chain Hydroxyl Group: This group is glycosylated, and the acetyl groups on the sugar moiety also serve as protection for the hydroxyls of the GlcNAc. These are typically removed during the final global deprotection step.

Carboxylic Acid Group: During the glycosylation step, the carboxylic acid of the threonine is often temporarily protected, commonly as a methyl or benzyl ester. This prevents unwanted side reactions. This temporary ester must be cleaved at the end of the synthesis to yield the free carboxylic acid required for peptide coupling, without disturbing the Fmoc group or the acetyl groups on the sugar. For instance, a methyl ester can be selectively removed using conditions like lithium iodide (LiI) treatment. nih.gov

The orthogonality lies in the distinct cleavage conditions for each group, as summarized in the table below. This strategy allows for the precise, stepwise manipulation required for both the synthesis of the building block and its subsequent use in building a glycopeptide chain. oup.com

Functional GroupProtecting GroupCleavage ConditionOrthogonality
α-AminoFmocMild Base (e.g., 20% Piperidine in DMF)Orthogonal to acid-labile and hydrogenolysis-labile groups
CarboxylMethyl Ester (temporary)Saponification (e.g., LiI)Orthogonal to base-labile Fmoc group
Sugar HydroxylsAcetyl (Ac)Final Acidolysis (e.g., TFA)Stable during Fmoc deprotection and coupling

Considerations for Anomeric Selectivity in Glycosylation Reactions

A primary challenge in the synthesis of this compound is controlling the stereochemistry of the glycosidic linkage. The formation of the desired β-anomer (a 1,2-trans product) is crucial, as the anomeric configuration can significantly impact the biological activity and structure of the final glycopeptide. researchgate.net

Several factors influence the anomeric selectivity of the glycosylation reaction:

Neighboring Group Participation: The most effective strategy for achieving high β-selectivity is the use of a participating group at the C-2 position of the glycosyl donor. frontiersin.org In the case of GlcNAc, the N-acetyl group at C-2 can form a transient oxazolinium intermediate, which shields the α-face of the anomeric carbon. This directs the incoming threonine hydroxyl group to attack from the β-face, resulting predominantly in the desired 1,2-trans glycosidic bond. frontiersin.org

Glycosyl Donor: The choice of the leaving group at the anomeric center (C-1) of the sugar, creating the "glycosyl donor," is critical. Common donors include trichloroacetimidates, glycosyl halides, or thioglycosides, each requiring specific activation conditions.

Reaction Conditions: Parameters such as solvent, temperature, and the type of promoter (Lewis acid) used to activate the glycosyl donor can significantly affect the ratio of α- to β-anomers. nih.gov For instance, some studies have shown that reaction times can influence the anomeric outcome, with shorter times favoring the β-product. nih.gov

While neighboring group participation strongly favors the β-anomer, the formation of the undesired α-anomer can still occur. nih.gov Therefore, careful optimization of reaction conditions and rigorous purification are essential.

Synthetic Challenges and Optimization in this compound Preparation

The path from simple starting materials to a high-purity glycosylated amino acid is fraught with challenges that can impact efficiency, yield, and the final purity of the product.

Efficiency and Yield Improvement in Multi-Step Synthesis

Reaction Condition Optimization: Fine-tuning parameters like temperature, reaction time, and stoichiometry of reagents can significantly boost the yield of individual steps. For example, one study demonstrated that adjusting the reaction time from 16 hours to 1 hour and 40 minutes in a glycosylation reaction dramatically increased the yield of the desired β-anomer from 29% to 57%. amazonaws.com

Anomer Control and Separation Strategies

Even with strategies designed to favor the β-anomer, a mixture of α and β anomers is often produced. nih.gov The presence of the α-anomer is a critical impurity that must be removed.

Anomer Control: As discussed, the primary method for controlling anomericity is the use of the C-2 N-acetyl participating group. frontiersin.org Further control can be exerted by carefully selecting the promoter and reaction conditions that favor the kinetic β-product over the thermodynamically more stable α-product.

Separation: The α and β anomers are diastereomers and typically have different physical properties, which allows for their separation. The most common method for separating these anomers is silica (B1680970) gel column chromatography. nih.govamazonaws.com The distinct polarity of the two isomers often allows for their resolution, although this can be a challenging and time-consuming step that impacts the final isolated yield. nih.gov

Purity Considerations for Downstream Applications

The primary downstream application for this compound is in automated solid-phase peptide synthesis (SPPS). altabioscience.com The purity of this building block is paramount, as impurities can have a significant negative impact on the synthesis of the target glycopeptide. oup.comnih.gov

Impact of Impurities: By-products from the building block synthesis will accumulate on the resin during chain assembly, leading to a complex mixture of final products that are difficult to separate. oup.com Key impurities and their effects include:

α-Anomer: Incorporation of the wrong anomer leads to a diastereomeric glycopeptide that is often difficult to distinguish and separate from the desired product. This can compromise the biological and structural integrity of the final molecule.

Unreacted Free Amino Acid: The presence of free threonine in the Fmoc-amino acid derivative can lead to the incorporation of multiple copies of the amino acid into the peptide chain. nih.govsigmaaldrich.com

Acetic Acid: Trace amounts of acetic acid can act as a capping agent, terminating the peptide chain prematurely and reducing the yield of the full-length glycopeptide. sigmaaldrich.com

Purity Requirements: For SPPS, building blocks with a purity of >99% are often required to ensure a clean synthesis and simplify the purification of the final peptide. nih.govsigmaaldrich.com High-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential analytical techniques used to confirm the purity and structural integrity of the glycosylated amino acid before its use.

The meticulous synthesis and rigorous purification of this compound are therefore indispensable for the successful chemical synthesis of complex O-GlcNAc modified glycopeptides. ajpamc.comrsc.org

Application of Fmoc Thr Glcnac Ac Beta D Oh in Glycopeptide and Glycoprotein Synthesis

Solid-Phase Peptide Synthesis (SPPS) Using Fmoc Chemistry

Solid-phase peptide synthesis (SPPS) utilizing fluorenylmethyloxycarbonyl (Fmoc) chemistry is the predominant method for assembling peptides in a stepwise manner on a solid support. altabioscience.com The versatility and mild conditions of Fmoc-SPPS make it particularly suitable for the incorporation of modified amino acids, including glycosylated ones. altabioscience.com

The "building block" strategy is the most practical and direct approach for synthesizing O-GlcNAcylated peptides. researchgate.net This involves the chemical synthesis of the glycosylated amino acid, in this case, Fmoc-Thr(GlcNAc(Ac)-beta-D)-OH, which is then incorporated into the growing peptide chain during SPPS. researchgate.netglycofinechem.comnih.gov The Fmoc group protects the α-amino group of the threonine, while the acetyl groups on the GlcNAc moiety prevent unwanted side reactions at the sugar's hydroxyl groups. nih.gov This pre-formed glycoamino acid allows for the precise and site-specific installation of the O-GlcNAc modification within a peptide sequence.

The synthesis of these building blocks can be a multi-step process. nih.govrsc.org However, their availability is crucial for accessing O-GlcNAcylated peptides, which serve as valuable tools for investigating the functions of O-GlcNAcylation. researchgate.net

A significant advantage of this compound is its compatibility with standard Fmoc-SPPS protocols. mobitec.comsmallmolecules.com The O-glycosidic bond and the O-acetyl protecting groups are stable under the basic conditions (typically piperidine) used for the iterative removal of the Nα-Fmoc group. nih.govmerckmillipore.com They are also resistant to the reagents used for peptide bond formation, such as HBTU/HOBt. nih.gov This compatibility ensures that the glycoamino acid can be seamlessly integrated into automated or manual synthesis cycles without requiring significant modifications to established procedures.

Table 1: Compatibility of Protecting Groups in Fmoc-SPPS

Protecting GroupChemical NameStability to Fmoc Deprotection (Piperidine)Stability to Peptide Coupling Reagents
Fmoc9-FluorenylmethyloxycarbonylLabileStable
Acetyl (Ac)EthanoylStableStable

On-Resin Deprotection of Acetyl Groups from GlcNAc

Following the complete assembly of the peptide chain on the solid support, the acetyl protecting groups on the GlcNAc moiety can be removed while the peptide is still attached to the resin. mobitec.com This on-resin deprotection is typically achieved by treating the peptidyl resin with basic reagents. mobitec.com Common methods include the use of methanolic ammonia (B1221849) or a solution of sodium methoxide (B1231860) in a mixture of DMF and methanol (B129727). mobitec.comresearchgate.net The Zemplén deacetylation method is a standard procedure for removing acetyl groups from carbohydrates and is applicable in this context. nih.govnih.gov This step is performed prior to the final cleavage of the peptide from the resin and the removal of other side-chain protecting groups. merckmillipore.comresearchgate.net

While the building block approach simplifies the synthesis of O-GlcNAcylated peptides, several challenges remain. The synthesis of the glycoamino acid building blocks themselves can be complex and costly. nih.govrsc.org During SPPS, the incorporation of the bulky glycosylated amino acid can sometimes lead to lower coupling efficiencies, requiring optimized coupling conditions or double coupling steps to ensure complete reaction. youngin.comamericanpeptidesociety.org

Furthermore, aggregation of the growing peptide chain on the solid support is a common issue in SPPS, particularly for longer or hydrophobic sequences, and can be exacerbated by the presence of bulky glycan moieties. americanpeptidesociety.orgnih.gov Another potential issue is racemization of the amino acid during activation and coupling, which can compromise the biological activity of the final peptide. americanpeptidesociety.orgnih.gov The final cleavage of the glycopeptide from the resin using strong acids like trifluoroacetic acid (TFA) must be carefully controlled, as some glycosidic bonds can be susceptible to hydrolysis under harsh acidic conditions. nih.gov

Convergent Synthesis of O-GlcNAcylated Peptides and Proteins

For the synthesis of larger glycopeptides and glycoproteins, a convergent approach is often more efficient than a linear stepwise synthesis.

Native Chemical Ligation (NCL) and Expressed Protein Ligation (EPL) for Complex Glycoproteins

The synthesis of large proteins is often beyond the practical limits of stepwise solid-phase peptide synthesis. Native Chemical Ligation (NCL) and its biological counterpart, Expressed Protein Ligation (EPL), provide powerful convergent strategies to assemble large polypeptides and full-length proteins from smaller, more manageable fragments. nih.govwikipedia.org These techniques are particularly vital for creating homogeneously glycosylated proteins for functional and structural studies.

The core principle of NCL involves the reaction between two unprotected peptide fragments in an aqueous solution. wikipedia.org One fragment must contain a C-terminal thioester, while the other requires an N-terminal cysteine residue. The reaction proceeds via a chemoselective transthioesterification, followed by a spontaneous and irreversible S-to-N acyl shift, which forms a native peptide bond at the ligation site. wikipedia.org

Expressed Protein Ligation (EPL) extends this capability by using recombinant DNA technology to produce one of the fragments. nih.gov Typically, a protein of interest is expressed as a fusion with a self-splicing intein domain. This allows for the generation of a large recombinant protein fragment with a reactive C-terminal thioester, which can then be ligated to a chemically synthesized peptide, such as a glycopeptide bearing an N-terminal cysteine. nih.govresearchgate.net

A significant application of these methods is the site-specific installation of O-GlcNAc modifications, a key regulatory post-translational modification. For instance, EPL has been employed to synthesize the protein α-synuclein with O-GlcNAc modifications at specific threonine residues (e.g., Thr72). nih.gov In this synthesis, a glycopeptide fragment containing the sequence Cys-Gly-Lys-Thr(O-GlcNAc)-Val... is first synthesized using automated SPPS with building blocks like this compound. The N-terminal cysteine is essential for the subsequent ligation step. Concurrently, the larger, C-terminal fragment of α-synuclein is produced recombinantly as a thioester. The two fragments are then joined via EPL to yield the full-length, site-specifically glycosylated protein. nih.gov This approach is the only method capable of installing O-GlcNAc in a site- and stereo-specific manner, which is crucial for studying its effects on protein aggregation in neurodegenerative diseases. researchgate.net

Table 1: Strategy for Synthesis of O-GlcNAc α-synuclein via Expressed Protein Ligation (EPL)
ComponentDescriptionMethod of PreparationKey Functional Group
Fragment 1 (N-terminal Glycopeptide)A short peptide containing the desired glycosylation site (e.g., Thr72).Automated Fmoc-SPPS using this compound.N-terminal Cysteine
Fragment 2 (C-terminal Protein)The remainder of the α-synuclein protein sequence.Recombinant expression with an intein fusion tag.C-terminal Thioester
Ligation ProductFull-length α-synuclein with a site-specific O-GlcNAc modification.Native Chemical Ligation of Fragment 1 and Fragment 2.Native Peptide Bond

Advanced Strategies for Glycopeptide Assembly

While the incorporation of single glycosylated amino acids is well-established, the synthesis of long glycopeptides or those with multiple glycosylation sites presents significant challenges, primarily due to peptide aggregation on the solid-phase support. Advanced strategies have been developed to overcome these hurdles.

Pseudoproline Incorporation for Improved Synthesis of Long Glycopeptides

During the stepwise elongation of a peptide chain in SPPS, secondary structures like β-sheets can form, leading to intermolecular aggregation. This aggregation hinders solvent and reagent access to the reactive N-terminus of the growing peptide, resulting in incomplete coupling reactions, low yields, and difficult purification. chempep.com

Pseudoproline dipeptides are a powerful tool to mitigate this problem. iris-biotech.de They are dipeptides where a serine or threonine residue is reversibly protected as a proline-like oxazolidine (B1195125) ring. peptide.com When a pseudoproline dipeptide is incorporated into the peptide backbone, its cyclic structure introduces a "kink," similar to that induced by a natural proline residue. chempep.compeptide.com This kink disrupts the formation of stable β-sheet secondary structures, preventing aggregation and improving the solvation of the peptide chain. iris-biotech.de

The use of pseudoprolines is particularly effective in the synthesis of long or otherwise intractable sequences, including complex glycopeptides. peptide.com For example, in the synthesis of a long glycopeptide containing one or more Thr(GlcNAc) residues, a pseudoproline dipeptide (e.g., Fmoc-Ala-Ser(ΨPro)-OH) could be strategically inserted at a different location within the sequence, typically 5-6 residues away from another proline or pseudoproline. peptide.com This insertion facilitates the subsequent efficient coupling of all amino acids, including the bulky and precious this compound building block. The oxazolidine ring of the pseudoproline is stable throughout the Fmoc-SPPS cycles but is cleanly cleaved during the final trifluoroacetic acid (TFA) treatment, regenerating the native serine or threonine residue. peptide.com This strategy has been successfully applied in the synthesis of challenging targets such as the glycopeptide domain of erythropoietin. peptide.com

Table 2: Illustrative Strategy for Pseudoproline-Assisted Glycopeptide Synthesis
Synthesis StepStandard Approach ChallengePseudoproline Strategy SolutionOutcome
Chain ElongationAggregation of growing peptide chain, especially in hydrophobic regions.Incorporate a pseudoproline dipeptide (e.g., Fmoc-Xaa-Thr(ΨPro)-OH) to disrupt secondary structure.Improved solvation and reagent accessibility.
Glyco-amino Acid CouplingPoor coupling efficiency for this compound due to aggregation.The non-aggregated chain allows for efficient coupling of the bulky glycosylated building block.Higher coupling yield and sequence fidelity.
Final CleavagePurification is complicated by deletion sequences and byproducts.The TFA cleavage cocktail simultaneously removes side-chain protecting groups and converts the oxazolidine ring back to threonine.Higher purity of the crude glycopeptide, simplifying purification.

Automation in Glycopeptide Synthesis with this compound Building Blocks

The automation of SPPS has revolutionized the production of peptides and has been successfully adapted for the more complex synthesis of glycopeptides. Automated synthesizers perform the repetitive cycles of deprotection, washing, and coupling, which significantly reduces manual labor and human error while improving reproducibility. rsc.org

The use of Fmoc-protected building blocks like this compound is central to automated glycopeptide synthesis. The Fmoc protecting group is removed under mild basic conditions (e.g., piperidine (B6355638) in DMF), which are compatible with the acid-sensitive glycosidic bonds of the sugar moiety. rsc.org This is a critical advantage over older Boc-based chemistry, which requires harsh, repetitive acid treatments that can damage or cleave the glycan. rsc.org

Modern automated platforms can execute complex synthesis protocols, incorporating valuable building blocks with high efficiency. Recent advancements include systems that merge solid-phase peptide synthesis and oligosaccharide synthesis on a single instrument, allowing for the automated assembly of glycopeptides from start to finish. rsc.org Other strategies employ high-temperature fast-stirring methods to accelerate coupling steps and improve the synthesis of glycopeptides with multiple glycosylation sites. huji.ac.il These automated approaches are essential for producing the quantities of well-defined glycopeptides needed for applications ranging from immunological studies to the assembly of full-length glycoproteins via ligation techniques.

Table 3: Comparison of Manual vs. Automated Glycopeptide SPPS
ParameterManual SynthesisAutomated Synthesis
Consistency & ReproducibilityOperator-dependent; can be variable.High; precisely controlled fluid delivery and reaction times.
Labor & TimeLabor-intensive and time-consuming.Minimal operator intervention required after setup.
Reagent ConsumptionCan be higher due to less precise washing and delivery.Optimized protocols minimize waste of valuable reagents like this compound.
Scale & ThroughputTypically limited to a few syntheses at a time.Can be adapted for single or multiple parallel syntheses.
Process MonitoringRelies on intermittent manual tests (e.g., Kaiser test).Can incorporate real-time monitoring (e.g., UV-based Fmoc deprotection).

Research Applications of Fmoc Thr Glcnac Ac Beta D Oh Derived Glycoconjugates

Elucidation of O-GlcNAc Post-Translational Modification Functions

The ability to generate synthetic glycopeptides with defined O-GlcNAcylation sites using Fmoc-Thr(GlcNAc(Ac)-beta-D)-OH has revolutionized our understanding of this PTM. These custom-designed molecules serve as powerful tools to investigate the multifaceted roles of O-GlcNAcylation in fundamental cellular processes.

Investigating the Impact of O-GlcNAcylation on Protein Structure and Function

The addition of a sugar moiety to a protein can induce subtle yet significant changes in its three-dimensional structure, thereby altering its function. Synthetic glycopeptides have been instrumental in elucidating these structural and functional consequences. For instance, studies on the microtubule-associated protein tau, which is implicated in Alzheimer's disease, have utilized synthetic tau fragments containing O-GlcNAc modifications. Nuclear Magnetic Resonance (NMR) spectroscopy of these glycopeptides revealed that O-GlcNAcylation only minimally perturbs the local structural and dynamic features of the tau monomer. This suggests that the profound effects of O-GlcNAcylation on tau's function are not due to large-scale conformational changes in the monomeric state but rather influence its interactions and aggregation propensity.

Studies on O-GlcNAcylation's Role in Protein Aggregation

A hallmark of many neurodegenerative diseases is the abnormal aggregation of specific proteins. Research has increasingly pointed to O-GlcNAcylation as a protective mechanism against this pathological process. The use of synthetic glycopeptides has provided direct evidence for this role. Studies have shown that the presence of O-GlcNAc on synthetic peptides derived from aggregating proteins can significantly inhibit their self-assembly into fibrils.

Protein/Peptide StudiedO-GlcNAcylation Site(s)Key Finding
Tau-derived hexapeptide (VQIVYK)Ser/Thr mimicO-GlcNAcylation of the peptide inhibited the aggregation of the unmodified native peptide. nih.gov
α-SynucleinThreonine 72 (gT72), Threonine 75 (gT75)Site-specific O-GlcNAcylation had largely inhibitory effects on the aggregation and cellular toxicity of α-synuclein. nih.gov
Full-length human tauMultiple serine and threonine residuesO-GlcNAc modification impaired the rate and extent of heparin-induced aggregation. scispace.comsfu.ca

These findings, derived from experiments with precisely O-GlcNAcylated peptides, strongly support the hypothesis that increasing O-GlcNAc levels could be a viable therapeutic strategy for diseases characterized by protein aggregation.

Analysis of O-GlcNAc Modulation of Cellular Signaling and Epigenetic Mechanisms

O-GlcNAcylation is a dynamic and reversible modification that, much like phosphorylation, plays a critical role in cellular signaling cascades. The interplay between these two PTMs, often occurring on the same or adjacent serine/threonine residues, is a key area of investigation. Synthetic glycopeptides have been crucial in dissecting this "crosstalk." For example, under high glucose conditions, increased O-GlcNAcylation of the transcriptional co-activator YAP at Serine 109 prevents its phosphorylation at the adjacent Serine 127. This change in modification status allows YAP to move into the nucleus and promote the expression of genes involved in cell proliferation, highlighting a direct link between nutrient availability and cell growth signaling. scienceopen.com

Furthermore, O-GlcNAcylation has been identified as an important epigenetic marker, directly modifying histone proteins that package DNA. Synthetic histone peptides containing site-specific O-GlcNAc modifications have been used to study how this mark influences the "histone code." For instance, O-GlcNAcylation of histone H3 at Threonine 32 has been shown to decrease mitosis-specific phosphorylation at nearby serine residues, suggesting a role for O-GlcNAc in regulating cell division through the modulation of other histone marks. lidsen.com The ability to generate these modified histone peptides is essential for raising specific antibodies and for in vitro studies to understand the downstream effects of histone O-GlcNAcylation. lidsen.comnih.gov

Development of Glycopeptide-Based Probes and Tools

Beyond fundamental biological investigations, this compound is a critical reagent for the development of specialized probes and tools that are essential for advancing glycobiology research.

Synthesis of Ligands for Glycan-Binding Proteins

Glycan-binding proteins, or lectins, are crucial for cell-cell recognition, signaling, and immune responses. Understanding their binding specificities is key to unraveling their biological functions. Synthetic glycopeptide libraries, created using a variety of glycosylated amino acid building blocks including this compound, serve as powerful platforms for screening and identifying high-affinity ligands for specific lectins. For example, a synthetic glycopeptide library was successfully used to identify ligands for Galectin-1, a therapeutically relevant lectin, with binding affinities in the low micromolar range. researchgate.net This approach allows for the systematic exploration of the structural requirements for lectin binding and can lead to the development of potent and selective inhibitors or modulators of lectin activity.

Generation of Glycopeptide Standards for Analytical Studies

The accurate and quantitative analysis of O-GlcNAcylation in complex biological samples is a significant analytical challenge. Mass spectrometry has become an indispensable tool for identifying and quantifying PTMs. However, the labile nature of the O-GlcNAc modification can complicate its detection. Synthetic O-GlcNAcylated peptides, prepared with this compound, serve as invaluable standards for mass spectrometry-based proteomics.

Application of Synthetic Glycopeptide StandardAnalytical TechniquePurpose
Quality control of immunoaffinity enrichmentMass SpectrometryTo ensure the efficiency and specificity of enriching O-GlcNAcylated peptides from complex mixtures. nih.gov
Development of quantitative assaysMass Spectrometry (e.g., Multiple Reaction Monitoring)To establish methods for the absolute quantification of specific O-GlcNAcylated peptides in biological samples. researchgate.net
Optimization of fragmentation methodsMass Spectrometry (e.g., ETD, HCD)To improve the identification and site-localization of the O-GlcNAc modification during mass spectrometric analysis. nih.gov

These well-defined standards are crucial for method development, validation, and ensuring the reliability of data in O-GlcNAc proteomics, ultimately enabling a more accurate understanding of the dynamics of this PTM in health and disease.

Creation of Affinity Reagents for Glycoproteomic Detection

Glycoconjugates synthesized using this compound are instrumental in the development of affinity reagents for the detection and isolation of specific glycoproteins. These reagents are crucial for glycoproteomic studies, which aim to identify and characterize the full complement of glycoproteins in a biological sample.

One key application is in the creation of synthetic lectin mimetics. Lectins are natural carbohydrate-binding proteins that are often used to detect and isolate glycoproteins. However, natural lectins can be difficult to produce and may lack the desired specificity. Synthetic glycopeptides can be designed to mimic the binding sites of natural lectins or to target specific glycan structures with high selectivity. For instance, libraries of synthetic glycopeptides can be screened to identify ligands with high affinity for specific carbohydrate-binding proteins, such as galectins. nih.gov

Furthermore, these synthetic glycoconjugates can be immobilized on solid supports, such as microarrays or beads, to create affinity matrices for capturing glycoproteins from complex mixtures. nih.gov This approach allows for the enrichment of low-abundance glycoproteins, facilitating their subsequent identification and analysis by mass spectrometry. researchgate.netnih.gov The specificity of these affinity reagents can be tailored by altering the peptide sequence and the nature of the attached glycan, providing a versatile platform for glycoproteomic research.

LectinBinding Specificity for Glycans
Concanavalin A (Con A)α-D-mannopyranoside and α-D-glucopyranoside residues
Peanut Agglutinin (PNA)β-D-galactopyranosyl-(1→3)-N-acetyl-D-galactosamine
Wheat Germ Agglutinin (WGA)N-acetyl-D-glucosamine and sialic acid residues
Lens culinaris Agglutinin (LCA)Core fucosylated biantennary N-glycans

This table provides examples of lectins and their specificities, which can be mimicked by synthetic glycopeptide affinity reagents.

Immunological and Disease-Related Research Applications

The ability to synthesize well-defined glycopeptides using this compound has profound implications for immunology and the study of various diseases where aberrant glycosylation is a key feature.

A pivotal application of synthetic O-GlcNAcylated peptides is in the study of antigen presentation by Major Histocompatibility Complex (MHC) molecules. It has been demonstrated that peptides carrying the O-β-GlcNAc modification can be presented by class I MHC molecules on the cell surface. nih.gov This finding is significant as it indicates that post-translationally modified proteins, including those with O-GlcNAc modifications, can be recognized by the immune system.

Synthetic glycopeptides have been used to show that these modified antigens can elicit a specific cytotoxic T lymphocyte (CTL) response. nih.gov This suggests that O-GlcNAcylation can create novel epitopes that are not present in the unmodified protein, potentially playing a role in the immune response to both normal and pathological cells. The use of proteolysis targeting chimera (PROTAC) compounds has also been shown to induce the presentation of specific MHC-I peptides derived from endogenous cellular proteins, further highlighting the potential to manipulate antigen presentation for therapeutic purposes. frontiersin.org

Research has also shown that aberrant O-glycosylation, such as the attachment of O-linked N-acetylgalactosamine (GalNAc), can influence antigen processing and presentation by both MHC class I and class II molecules. plos.org The ability to synthesize specific glycopeptides allows for detailed investigations into how these modifications affect immune recognition and the development of immunotherapies.

This compound is a key reagent in the synthesis of glycopeptide analogues to probe the molecular mechanisms of diseases characterized by altered glycosylation patterns.

In the context of neurodegenerative diseases like Alzheimer's disease, there is a strong link between O-GlcNAcylation and the pathology of the tau protein. nih.gov The aggregation of hyperphosphorylated tau into neurofibrillary tangles is a hallmark of Alzheimer's. pnas.orgsfu.ca Studies have shown that O-GlcNAcylation of tau can inhibit its aggregation and that decreased levels of O-GlcNAcylation are observed in the brains of Alzheimer's patients. pnas.orgnih.govresearchgate.net Synthetic glycopeptides mimicking portions of the tau protein are crucial for in vitro studies to understand how O-GlcNAcylation at specific sites affects tau phosphorylation and its propensity to aggregate. nih.govnih.gov

In cancer research, aberrant glycosylation is a well-established hallmark of malignant transformation. plos.org Tumor cells often display altered cell surface glycans, creating tumor-associated carbohydrate antigens (TACAs). nih.gov Synthetic glycopeptides containing TACAs are used to develop cancer vaccines aimed at stimulating the immune system to recognize and attack tumor cells. nih.govdiva-portal.org These synthetic antigens can be designed to elicit a robust and specific CTL response against cancer cells expressing these aberrant glycans. nih.gov

DiseaseRole of O-GlcNAcylationResearch Application of Synthetic Glycopeptides
Neurodegenerative Diseases (e.g., Alzheimer's) Decreased O-GlcNAcylation of tau protein is associated with its hyperphosphorylation and aggregation into neurofibrillary tangles. pnas.orgnih.govTo study the interplay between O-GlcNAcylation and phosphorylation on tau aggregation and to screen for therapeutic agents that can modulate these processes. nih.govnih.gov
Cancer Aberrant glycosylation leads to the expression of tumor-associated carbohydrate antigens (TACAs) on the surface of cancer cells. plos.orgnih.govDevelopment of cancer vaccines that target TACAs to elicit a specific anti-tumor immune response. nih.govdiva-portal.org

The interactions between carbohydrates and proteins are fundamental to a vast array of biological processes, including cell-cell recognition, signaling, and pathogen binding. nih.gov However, these interactions are often of low affinity, and their biological significance is achieved through multivalency, where multiple carbohydrate ligands bind simultaneously to a protein receptor. nih.gov

Glycoconjugates derived from this compound are used to create sophisticated probes to study these multivalent interactions. By synthesizing peptides with multiple glycosylation sites, researchers can create multivalent displays of glycans that mimic their presentation on the cell surface. nih.govmit.edu These multivalent probes have significantly enhanced binding affinity and specificity for their target carbohydrate-binding proteins compared to their monovalent counterparts. nih.gov

These probes can be used in various assay formats, such as glycan arrays and enzyme-linked lectin assays, to screen for and characterize carbohydrate-binding proteins. nih.govumich.edu They are also invaluable for studying the "glycoside cluster effect," where the spatial arrangement and density of glycans influence the strength of the interaction. nih.gov Photoswitchable cluster glycosides have even been developed to allow for the dynamic control of glycan presentation, providing a powerful tool to probe the intricacies of carbohydrate-protein interactions in real-time. oup.com

Future Perspectives in Fmoc Thr Glcnac Ac Beta D Oh Research

Innovations in Synthetic Methodology

The chemical synthesis of O-glycosylated amino acids remains a challenging endeavor, with future efforts focused on developing more efficient and stereoselective methods. frontiersin.orgnih.gov The goal is to make building blocks like Fmoc-Thr(GlcNAc(Ac)₃-β-D)-OH more accessible, which is currently a limiting factor due to high costs. nih.gov

Future research is actively exploring new glycosyl donors and catalysts to improve the synthesis of O-glycans. While traditional methods often rely on heavy metal salts, newer approaches utilize more environmentally benign and efficient reagents. nih.govresearch-reels.com Lewis acids such as copper(II) triflate (Cu(OTf)₂) and tin(IV) chloride (SnCl₄) have shown promise in promoting glycosylation reactions, even under microwave irradiation to accelerate the process. nih.govnih.gov The development of bimodal donors, which can yield either the α- or β-anomer depending on the activation conditions, represents a significant step forward in synthetic flexibility. nih.gov

Reagent/Catalyst ClassSpecific ExamplesKey AdvantagesReference
Lewis AcidsCu(OTf)₂, BF₃·Et₂O, SnCl₄Promotes rapid glycosylation; can be used with microwave-assistance. nih.govnih.gov
Trichloroacetimidate DonorsPeracetylated trichloroacetimidates of glucosePre-activated hydroxyl group on the sugar leads to effective glycosylation on solid-phase supports.
Diphenyl Phosphate DonorsGlycosyl diphenyl phosphates with bis-thiourea catalystsProduces excellent yields and high β-anomeric stereoselectivity for threonine acceptors. frontiersin.orgnih.gov
Alkynyl Glycosyl DonorsVarious structurally modified alkynyl donorsOffers enhanced efficiency, selectivity, and alignment with green chemistry principles. research-reels.com

Achieving high stereoselectivity to exclusively form the β-glycosidic bond, as found in natural O-GlcNAcylation, is a primary objective. The formation of the desired 1,2-trans linkage (which results in the β-anomer for GlcNAc) is often aided by the neighboring group participation (NGP) of the acetyl group at the C-2 position of the sugar donor. nih.gov However, achieving absolute control and high yields remains a challenge.

Expanding the Scope of Glycopeptide Applications

The availability of well-defined building blocks like Fmoc-Thr(GlcNAc(Ac)₃-β-D)-OH is critical for the chemical synthesis of complex glycopeptides. nih.govrsc.org These synthetic molecules are indispensable tools for studying the intricate roles of glycosylation in biology, from protein folding to immunology. rsc.orgresearchgate.net

A significant frontier in chemical biology is understanding the interplay between different post-translational modifications, a phenomenon known as PTM crosstalk. O-GlcNAcylation and phosphorylation, for example, often occur on the same or adjacent serine/threonine residues and can have a reciprocal relationship. frontiersin.org The ability to synthesize peptides with both modifications at specific sites is essential for investigating this interplay.

Using solid-phase peptide synthesis (SPPS), researchers can sequentially incorporate building blocks for different PTMs, such as Fmoc-Thr(GlcNAc(Ac)₃-β-D)-OH and a protected phosphothreonine (Fmoc-Thr(PO(OBzl)OH)-OH), into a peptide chain. rsc.org This approach allows for the creation of homogeneously modified peptides that are impossible to isolate from natural sources, providing precise tools to study how one PTM affects the addition or removal of another. nih.govrsc.org

Beyond single modifications, researchers are designing and synthesizing peptides and even small proteins with multiple glycosylation sites or a combination of different PTMs. rsc.orgwur.nl The synthesis of glycopeptides with several sugar copies is crucial for understanding how glycosylation patterns affect protein structure and function. rsc.org The use of Fmoc-protected building blocks in automated SPPS facilitates the assembly of these complex molecules. wur.nlnih.gov These synthetic constructs can serve as probes to study protein-protein interactions, as components of synthetic cancer vaccines, or to investigate the conformational effects of dense glycosylation, such as in mucin domains. nih.govresearchgate.net

Advancements in Glycoproteomics and Chemical Biology Tools

Glycoproteomics, the large-scale study of protein glycosylation, relies heavily on advanced analytical techniques and specialized chemical tools. nih.govfrontiersin.org Synthetic glycopeptides and glycosylated amino acids play a vital role in the development and validation of these methods. sussex-research.com

The chemical synthesis of O-GlcNAcylated peptides using Fmoc-Thr(GlcNAc(Ac)₃-β-D)-OH provides pure, well-defined standards for mass spectrometry. nih.gov These standards are essential for optimizing fragmentation methods to correctly identify the glycosylation site and the attached glycan.

Furthermore, a variety of chemical biology tools have been developed to label, manipulate, and profile O-GlcNAcylation in cells. nih.govresearchgate.net These include:

Metabolic Labeling: Cells are fed unnatural sugar analogs with chemical handles (like azides or alkynes). These are incorporated into proteins and can be tagged with probes for visualization or enrichment. frontiersin.orgnih.gov

Enzyme Inhibitors: Small molecule inhibitors of O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), the enzymes that add and remove O-GlcNAc, allow researchers to manipulate cellular O-GlcNAc levels to study its function. nih.govsfu.ca

Engineered Enzymes: Fusing OGT or OGA to nanobodies allows for the targeted addition or removal of O-GlcNAc on a specific protein of interest within a cell. nih.gov

The creation of these advanced tools often relies on a deep understanding of the underlying chemistry, which is advanced by the synthesis and study of fundamental building blocks like Fmoc-Thr(GlcNAc(Ac)₃-β-D)-OH. These synthetic molecules are crucial for developing antibodies, testing enzyme inhibitors, and validating proteomic workflows, thus driving future discoveries in the complex world of O-GlcNAcylation. frontiersin.orgnih.gov

Development of More Specific Probes for O-GlcNAc Detection

The dynamic and often substoichiometric nature of O-GlcNAcylation presents a significant challenge for its detection and study. acs.orgfrontiersin.org Future advancements in this field hinge on the development of highly specific probes that can accurately identify and quantify O-GlcNAcylated proteins within complex biological samples. The chemical synthesis of well-defined O-GlcNAcylated peptides, facilitated by building blocks like Fmoc-Thr(GlcNAc(Ac)₃-β-D)-OH, is a cornerstone of this endeavor. These synthetic glycopeptides serve as invaluable tools, acting as standards for mass spectrometry, as antigens for antibody production, and as substrates for enzyme assays.

A promising future direction lies in the integration of Fmoc-Thr(GlcNAc(Ac)₃-β-D)-OH into the synthesis of probes that incorporate bioorthogonal handles. These chemically unique tags, such as azides or alkynes, can be introduced into the peptide sequence or the carbohydrate moiety. nih.gov Such probes allow for the selective labeling and enrichment of O-GlcNAc-interacting proteins or for the visualization of O-GlcNAcylated substrates in living cells through click chemistry reactions.

Furthermore, the development of chemoenzymatic methods represents a powerful strategy for enhancing detection specificity. acs.orgnih.govacs.org These approaches often utilize engineered enzymes, such as mutant β-1,4-galactosyltransferase, to transfer a labeled galactose analog onto O-GlcNAc residues. acs.org The synthesis of specific O-GlcNAcylated peptide substrates using Fmoc-Thr(GlcNAc(Ac)₃-β-D)-OH is crucial for characterizing the activity and specificity of these enzymes, thereby refining the probes for greater accuracy.

Probe Development StrategyRole of Fmoc-Thr(GlcNAc(Ac)₃-β-D)-OHPotential Application
Synthetic Glycopeptide Standards Enables the precise synthesis of O-GlcNAcylated peptides with known modification sites. nih.govacs.orgQuantitative mass spectrometry; calibration standards for immunoassays.
Bioorthogonal Probes Incorporation into peptide sequences containing bioorthogonal handles (e.g., azides, alkynes). nih.govIn vivo imaging of O-GlcNAcylation; affinity-based enrichment of O-GlcNAc binding partners.
Chemoenzymatic Labeling Synthesis of specific glycopeptide substrates to validate and optimize enzymatic labeling reactions. acs.orgnih.govHighly sensitive and specific detection of O-GlcNAcylated proteins in complex lysates.

Strategies for Site-Specific O-GlcNAc Modification in Recombinant Proteins

Understanding the precise functional consequences of O-GlcNAcylation at a specific site within a protein remains a major goal in glycobiology. biorxiv.org The production of homogeneously glycosylated recombinant proteins is essential for these studies, yet it is notoriously difficult to achieve through traditional expression systems, which often yield heterogeneous mixtures. biorxiv.org Fmoc-Thr(GlcNAc(Ac)₃-β-D)-OH is a critical reagent in chemical biology strategies designed to overcome this hurdle.

Solid-Phase Peptide Synthesis (SPPS) is a foundational technique that directly utilizes Fmoc-Thr(GlcNAc(Ac)₃-β-D)-OH to generate peptides with O-GlcNAc installed at a predetermined threonine residue. nih.govacs.org This method provides absolute control over the modification site. While SPPS is generally limited to smaller peptides, these site-specifically modified segments can be incorporated into larger proteins through methods like native chemical ligation or expressed protein ligation. This semisynthetic approach allows for the production of larger recombinant proteins with a single, defined O-GlcNAc modification.

Another emerging strategy involves the use of engineered enzymes and non-natural substrates. While this approach does not directly use Fmoc-Thr(GlcNAc(Ac)₃-β-D)-OH in the protein modification step, the synthetic glycopeptides created with this building block are indispensable for validating the site-specificity of these enzymatic methods. For instance, they can serve as control substrates to confirm that an engineered O-GlcNAc transferase (OGT) modifies the intended residue.

Future research will likely focus on optimizing ligation strategies and expanding the genetic code to incorporate glycosylated amino acids directly during protein translation. nih.gov Although challenges remain, the ability to generate site-specifically O-GlcNAcylated proteins, which relies heavily on the synthetic capabilities provided by building blocks like Fmoc-Thr(GlcNAc(Ac)₃-β-D)-OH, is poised to unlock a deeper understanding of this vital post-translational modification.

Modification StrategyMechanismRole of Fmoc-Thr(GlcNAc(Ac)₃-β-D)-OH
Solid-Phase Peptide Synthesis (SPPS) Stepwise chemical synthesis of a peptide on a solid support. plos.orgDirect incorporation as a building block to create a site-specifically O-GlcNAcylated peptide. nih.govacs.org
Native Chemical Ligation Ligation of two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine.Used in the SPPS of one of the peptide fragments to be ligated.
Expressed Protein Ligation Ligation of a chemically synthesized peptide to a recombinantly expressed protein containing an intein domain.Used in the SPPS of the synthetic peptide fragment bearing the O-GlcNAc modification.

Q & A

Q. Table 1: Relative Coupling Efficiency of Glycosylated vs. Non-Glycosylated Amino Acids

Amino AcidRelative Reaction Rate (vs. Fmoc-Thr-OH)Source
Fmoc-Ser(OH)3.33 ± 0.53
Fmoc-Thr(GlcNAc(Ac)3-β-D)-OH0.70 ± 0.03

Advanced: How can MS/MS fragmentation resolve ambiguities in glycopeptide structure (e.g., glycosylation site or acetyl migration)?

Answer:

  • Fragmentation Strategies :
    • CID/HCD : Generates sequence ions (b/y) and glycan-specific fragments (e.g., m/z 559.2997 from Thr(PO3(POM)₂) loss) .
    • HRMS Analysis : Confirm elemental composition (e.g., Δ < 2 ppm) to distinguish isobaric modifications .
  • Case Study : For peptides with ambiguous acetyl migration, compare observed fragments (e.g., m/z 771.3430 for POM-phosphothreonine vs. m/z 691.3774 for modified histidine) .

Advanced: What strategies mitigate low coupling efficiency of Fmoc-Thr(GlcNAc(Ac)-β-D)-OH in SPPS?

Answer:

  • Optimization Approaches :
    • Coupling Reagents : Switch to OxymaPure/DIC for reduced racemization .
    • Microwave Assistance : Enhance kinetics by heating (50°C, 10 min) .
    • Double Coupling : Repeat couplings with fresh reagents to ensure >95% completion .
  • Monitoring : Use Kaiser test or LC-MS to detect unreacted amine .

Basic: What analytical techniques are essential for characterizing glycopeptides containing Fmoc-Thr(GlcNAc(Ac)-β-D)-OH?

Answer:

  • Primary Methods :
    • HRMS : Thermo Fisher Orbitrap (30,000 resolution) for accurate mass (<2 ppm error) .
    • NMR : ¹H/¹³C for glycosidic linkage confirmation (e.g., β-D anomeric proton at δ 4.5–5.5 ppm) .
    • LC-MS/MS : Zorbax C18 columns with 0.1% formic acid gradients for purity assessment .

Q. Table 2: HRMS Data for Fmoc-Thr(GlcNAc(Ac)-β-D)-OH and Derivatives

CompoundObserved [M-H]⁻ (m/z)Calculated [M-H]⁻ (m/z)Error (ppm)Source
Fmoc-Thr(GlcNAc(Ac)3-β-D)-OH670.66670.66<1
Ac-Pro-Leu-His-Ser-Thr(PO3(POM)₂)-amide1548.621548.62<1

Advanced: How can acetyl group migration be controlled during glycopeptide synthesis?

Answer:

  • Preventive Measures :
    • Low-Temperature Synthesis : Conduct glycosylation at 0–4°C to minimize migration .
    • Orthogonal Protections : Use acid/base-stable groups (e.g., POM for phosphate) to avoid harsh deprotection .
  • Detection : Monitor via LC-MS after each synthetic step; acetyl migration alters retention time and fragmentation .

Basic: What are the storage requirements for Fmoc-Thr(GlcNAc(Ac)-β-D)-OH?

Answer:

  • Conditions : Store desiccated at -20°C under argon to prevent hydrolysis of acetyl/GlcNAc groups .
  • Stability Check : Reanalyze via HPLC/HRMS after long-term storage; degradation manifests as new peaks (e.g., deacetylated byproducts) .

Advanced: How can glycopeptides with Fmoc-Thr(GlcNAc(Ac)-β-D)-OH be applied in cancer immunotherapy?

Answer:

  • Antigen Synthesis : Incorporate the residue into MUC1 glycopeptides to mimic tumor-associated antigens (e.g., βGalNAc-Thr for Tn antigen) .
  • Vaccine Design : Use TLR agonists as adjuvants to enhance immune response against synthetic glycopeptides .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.